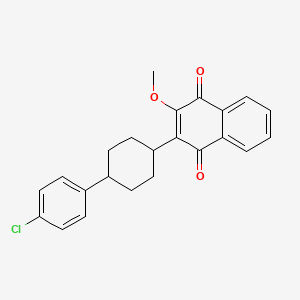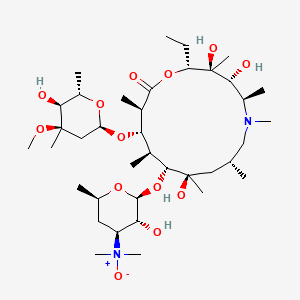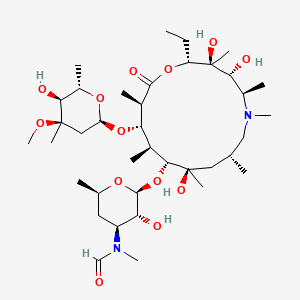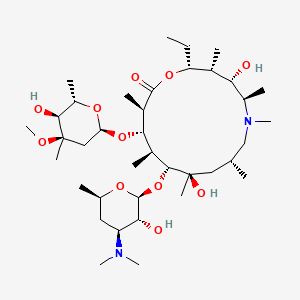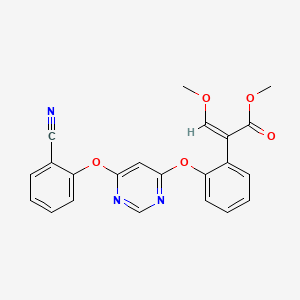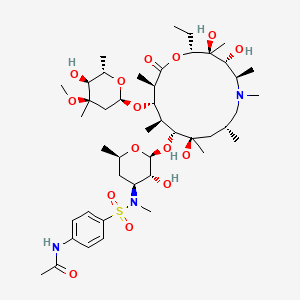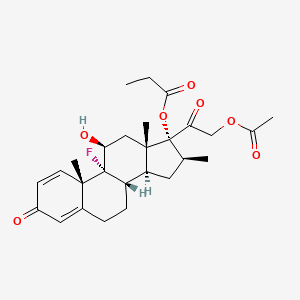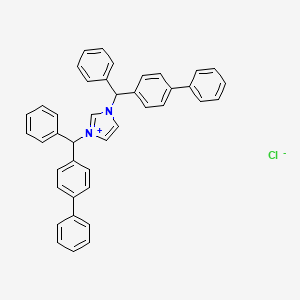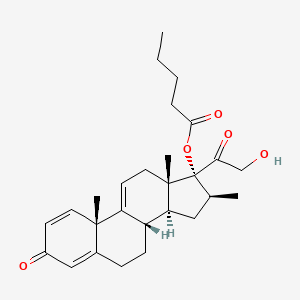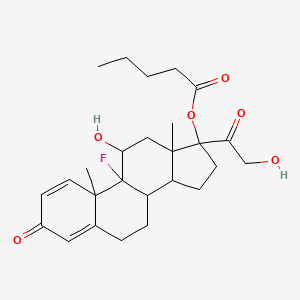
(E)-Cefodizime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Cefodizime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria and is used to treat various infections, including respiratory tract infections, urinary tract infections, and skin infections. The compound is characterized by its stability against beta-lactamase enzymes, which are produced by certain bacteria to confer resistance against beta-lactam antibiotics.
準備方法
Synthetic Routes and Reaction Conditions: The process typically starts with the acylation of 7-aminocephalosporanic acid (7-ACA) with appropriate acylating agents
Industrial Production Methods: Industrial production of (E)-Cefodizime involves large-scale fermentation processes to produce the cephalosporin core, followed by chemical modification steps to introduce the necessary side chains. The process is optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
化学反応の分析
Types of Reactions: (E)-Cefodizime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its antibacterial activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
(E)-Cefodizime has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: The compound is investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
(E)-Cefodizime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound’s stability against beta-lactamase enzymes further enhances its effectiveness against resistant bacterial strains.
類似化合物との比較
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Cefotaxime: Similar to (E)-Cefodizime in terms of antibacterial activity but differs in its chemical structure and stability.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa, a feature that distinguishes it from this compound.
Uniqueness: this compound is unique due to its specific (E)-configuration, which contributes to its stability and effectiveness. Its broad-spectrum activity and resistance to beta-lactamase enzymes make it a valuable antibiotic in clinical settings.
特性
CAS番号 |
97180-26-2 |
|---|---|
分子式 |
C20H20N6O7S4 |
分子量 |
584.7 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1 |
InChIキー |
XDZKBRJLTGRPSS-ZSKFQXOHSA-N |
異性体SMILES |
CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
正規SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


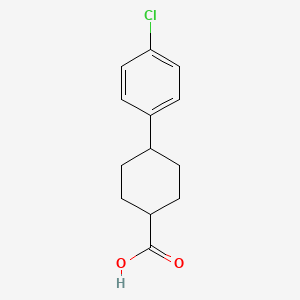
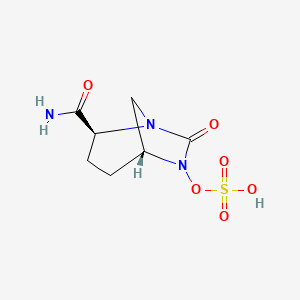
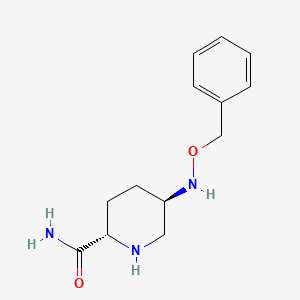
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
